Hatomarubigin A is produced by Streptomyces sp. strain 2238-SVT4, a bacterium isolated from soil samples. This strain has been studied extensively for its biosynthetic capabilities, particularly concerning the production of various angucyclines, including hatomarubigin A, B, C, and D . Angucyclines are characterized by their polycyclic aromatic structures and are classified under polyketides, which are known for their significant pharmacological activities, including antibacterial and anticancer effects.
Hatomarubigin A possesses a complex molecular structure typical of angucyclines. It features multiple fused rings that contribute to its stability and biological activity. The molecular formula for hatomarubigin A is C₁₄H₁₀O₅, indicating the presence of hydroxyl groups that may play a role in its reactivity and interaction with biological targets. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate its stereochemistry and confirm its identity.
Hatomarubigin A undergoes various chemical reactions that can modify its structure and enhance its bioactivity. For instance, it can participate in oxidation-reduction reactions due to the presence of functional groups like hydroxyls. Additionally, it can be transformed into other derivatives through enzymatic reactions facilitated by specific biosynthetic gene clusters identified in Streptomyces species . The conversion processes often involve complex enzymatic pathways that can be influenced by environmental factors.
The mechanism of action for hatomarubigin A primarily revolves around its ability to interfere with bacterial cell wall synthesis. Like many antibiotics in the angucycline class, it likely targets specific enzymes involved in peptidoglycan biosynthesis, leading to cell lysis and death of susceptible bacteria. Research into the specific interactions at the molecular level continues to provide insights into how this compound can be optimized for therapeutic use against resistant bacterial strains .
Hatomarubigin A exhibits several physical and chemical properties that are essential for its functionality as an antibiotic. It is typically soluble in organic solvents but may have limited solubility in water. Its melting point, boiling point, and spectral properties (such as UV-Vis absorbance) are critical parameters that inform its stability and compatibility with various formulations. Additionally, studies on its stability under different pH levels and temperatures help determine optimal storage conditions .
The primary application of hatomarubigin A lies in its potential as an antibiotic agent. Its effectiveness against a range of bacterial pathogens makes it a candidate for further development in pharmaceutical applications. Research continues to explore its efficacy in treating infections caused by multidrug-resistant organisms, as well as its potential synergistic effects when combined with other antimicrobial agents . Furthermore, ongoing studies aim to understand how modifications to its structure can enhance its bioactivity or reduce toxicity.
Hatomarubigin A was first isolated in 1991 from the fermentation broth of Streptomyces sp. strain 2238-SVT4, a bacterial strain obtained from terrestrial sediments. This discovery was part of a comprehensive screening program for novel compounds effective against multidrug-resistant tumor cells [3]. The compound was identified as one component of a complex mixture designated hatomarubigins A, B, C, and D, with hatomarubigin A representing a key constituent [3] [4]. The producing strain exhibits typical Streptomyces morphology and requires specialized culture conditions for optimal antibiotic production, with metabolites extracted from mycelium using organic solvents followed by chromatographic separation [4]. More recently, phylogenetically related Streptomyces strains have been isolated from atmospheric precipitation samples in Northern Spain, suggesting potential wider environmental distribution of hatomarubigin-producing actinobacteria through atmospheric dispersal mechanisms [5]. Heterologous expression of the biosynthetic gene cluster in Streptomyces lividans TK23 has provided an alternative production platform, confirming the genetic basis for hatomarubigin biosynthesis and enabling further study of this compound family [4].
Hatomarubigin A belongs to the angucycline family of type II polyketide antibiotics characterized by a distinctive tetracyclic benz[a]anthracene backbone [8]. Angucyclines represent the largest group of type II polyketide synthase (PKS)-derived natural products, with over 400 documented members exhibiting diverse structural modifications [8]. Structurally, hatomarubigin A features the characteristic angular tetracyclic system but with unique oxygenation patterns at C-1, C-3, C-4b, C-6, C-8, C-10, C-11, and C-12a positions (Table 1) [3] [4]. It shares biosynthetic precursors with other angucyclines, including prejadomycin and UWM6, which undergo specific enzymatic modifications to yield the final structure [8]. Unlike its dimeric counterpart hatomarubigin D, which features a rare methylene-bridged dimeric structure formed through oxidative coupling, hatomarubigin A maintains a monomeric architecture [2] [4]. The compound exhibits characteristic angucycline UV-vis absorption spectra with maxima at 260 nm and displays yellow pigmentation in purified form, consistent with its quinone-containing structure [3] [4].
Table 1: Structural Features of Hatomarubigin A
Characteristic | Detail |
---|---|
Core Structure | Tetracyclic benz[a]anthracene |
Molecular Formula | C₂₈H₂₆O₁₀ |
Oxygen Functional Groups | Hydroxyl (3), Methoxyl (1), Carbonyl (2), Quinone |
Key Modifications | C-6/C-6a oxygenation pattern |
Chromophore Characteristics | Yellow pigment, UV λₘₐₓ at 260 nm |
Hatomarubigin A demonstrates significant bioactivity against multidrug-resistant (MDR) tumor cells, particularly through its ability to enhance the cytotoxicity of colchicine against otherwise resistant cancer lines [3]. This property positions it within the broader class of antineoplastic antibiotics that overcome drug resistance mechanisms through novel modes of action [6]. Its activity profile aligns with clinically valuable anthracyclines like doxorubicin and daunorubicin, which remain cornerstone anticancer agents despite their cardiotoxicity concerns [6]. Additionally, hatomarubigin A exhibits intrinsic antibacterial activity against Gram-positive pathogens, though this aspect remains less explored than its antitumor properties [4]. The compound's significance extends to chemical ecology studies, where its production by atmospheric Streptomyces suggests potential roles in microbial competition in aerial environments [5]. Research indicates that approximately 55% of bioactive angucyclines demonstrate antibiotic properties, while 23% exhibit antitumor or cytotoxic activities, positioning hatomarubigins within a pharmaceutically important chemical space [5] [8].
Table 2: Bioactive Profile of Hatomarubigin A
Activity Type | Specific Activity |
---|---|
Antitumor | Reversal of colchicine resistance in MDR tumor cells |
Antibacterial | Activity against Gram-positive bacteria (specific strains not fully characterized) |
Chemical Synergy | Enhancement of colchicine cytotoxicity |
Therapeutic Class | Antineoplastic antibiotic |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9